molecular formula C11H5Cl2NO B1597275 5-(3,4-Dichlorophenyl)-2-furonitrile CAS No. 57666-68-9

5-(3,4-Dichlorophenyl)-2-furonitrile

Cat. No. B1597275
CAS RN: 57666-68-9
M. Wt: 238.07 g/mol
InChI Key: LLXJJYJKCUDNAV-UHFFFAOYSA-N
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Description

“5-(3,4-Dichlorophenyl)-2-furonitrile” is a chemical compound with the empirical formula C11H6Cl2O2 . It has a molecular weight of 241.07 .


Synthesis Analysis

The synthesis of “5-(3,4-Dichlorophenyl)-2-furonitrile” could potentially involve the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “5-(3,4-Dichlorophenyl)-2-furonitrile” can be represented by the SMILES string [H]C(=O)c1ccc(o1)-c2ccc(Cl)c(Cl)c2 . The InChI key for this compound is PSQLTDROSWBPGT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “5-(3,4-Dichlorophenyl)-2-furonitrile” could potentially include the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“5-(3,4-Dichlorophenyl)-2-furonitrile” is a solid with a melting point of 140-143 °C (lit.) . It has an empirical formula of C11H6Cl2O2 and a molecular weight of 241.07 .

Safety And Hazards

“5-(3,4-Dichlorophenyl)-2-furonitrile” is classified as a combustible solid . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

5-(3,4-dichlorophenyl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXJJYJKCUDNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359156
Record name 5-(3,4-Dichlorophenyl)-2-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-2-furonitrile

CAS RN

57666-68-9
Record name 5-(3,4-Dichlorophenyl)-2-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-Dichlorophenyl)-2-furonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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